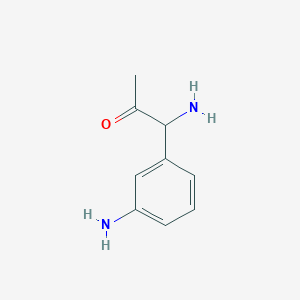

1-Amino-1-(3-aminophenyl)acetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-amino-1-(3-aminophenyl)propan-2-one |

InChI |

InChI=1S/C9H12N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,10-11H2,1H3 |

InChI Key |

CYVBNARSACYXEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC=C1)N)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Amino 1 3 Aminophenyl Acetone and Analogues

Multi-Step Organic Synthesis Approaches

The construction of 1-Amino-1-(3-aminophenyl)acetone is not a trivial single-step process but rather involves a carefully designed sequence of reactions. A logical and efficient approach often begins with a commercially available and suitably substituted benzene (B151609) derivative, which is then elaborated to introduce the required functional groups.

Synthetic Routes via Phenyl Ring Functionalization

A common and practical starting point for the synthesis of this compound is 3'-aminoacetophenone (B120557). This precursor already contains the aminophenyl and the acetyl moieties in the correct relative positions. The synthesis can then focus on the introduction of the second amino group at the alpha-position of the ketone.

An alternative, though more circuitous, route could begin with acetophenone (B1666503). This would necessitate a nitration step to introduce a nitro group onto the phenyl ring. The nitration of acetophenone typically yields a mixture of ortho, meta, and para isomers, with the meta-isomer being a significant product due to the deactivating and meta-directing nature of the acetyl group. Separation of the desired 3'-nitroacetophenone (B493259) would be required, followed by reduction of the nitro group to an amino group, for instance, using catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl), to yield 3'-aminoacetophenone.

Construction of the Acetone (B3395972) Moiety with Amino Substitution

With 3'-aminoacetophenone as the key intermediate, the next critical step is the introduction of an amino group at the α-carbon of the acetyl group. Several methods can be employed for this α-amination of the ketone.

One direct approach involves the α-halogenation of the ketone followed by nucleophilic substitution. For example, 3'-aminoacetophenone can be brominated at the α-position using reagents like bromine (Br₂) in a suitable solvent, often with acid catalysis, to form α-bromo-3'-aminoacetophenone. Care must be taken to protect the amino group on the phenyl ring, for instance, by acetylation to form 3'-acetamidoacetophenone (B28966) before bromination, to prevent side reactions. The resulting α-bromo ketone can then be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent like hexamethylenetetramine (in the Delepine reaction) or sodium azide (B81097) followed by reduction, to introduce the amino group. Subsequent deprotection of both the phenylamino (B1219803) and the newly introduced amino group would yield the final product.

Another strategy for α-amination involves the use of electrophilic aminating agents on the enolate of the ketone. The ketone can be converted to its enolate form using a suitable base, which is then reacted with an electrophilic nitrogen source like a dialkyl azodicarboxylate, followed by cleavage of the resulting adduct.

A summary of a potential multi-step synthesis is presented in the table below.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3'-Aminoacetophenone | Acetic anhydride, pyridine | 3'-Acetamidoacetophenone |

| 2 | 3'-Acetamidoacetophenone | Bromine, acetic acid | α-Bromo-3'-acetamidoacetophenone |

| 3 | α-Bromo-3'-acetamidoacetophenone | Sodium azide, followed by reduction (e.g., H₂/Pd-C or LiAlH₄) | 1-Amino-1-(3-acetamidophenyl)acetone |

| 4 | 1-Amino-1-(3-acetamidophenyl)acetone | Acidic or basic hydrolysis | This compound |

Coupling and Condensation Reactions for Core Assembly

While the functionalization of a pre-existing aromatic ring is a common strategy, alternative approaches involving coupling and condensation reactions can be envisioned for the synthesis of analogues. For instance, a Friedel-Crafts acylation of a suitably protected 3-bromoaniline (B18343) derivative with a reagent that provides the α-amino acetone moiety could be a possibility, although this is often challenging due to the deactivating nature of the protected amino group and potential side reactions.

Condensation reactions can be employed to build more complex analogues. For example, the amino groups of this compound could be reacted with dicarbonyl compounds to form heterocyclic structures like pyrazines or pyrroles, which are important motifs in medicinal chemistry.

Stereoselective and Enantioselective Synthesis

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities.

Asymmetric Synthesis of Chiral Aminophenyl Ketone Precursors

The key to an enantioselective synthesis of this compound lies in the stereocontrolled introduction of the α-amino group. This can be achieved through several asymmetric methodologies.

One approach is the use of chiral catalysts in the amination reaction. For example, the asymmetric α-amination of a silyl (B83357) enol ether derived from 3'-aminoacetophenone (with a protected amino group) can be catalyzed by a chiral metal complex (e.g., palladium, copper, or iridium) with a chiral ligand. nih.gov This can lead to the formation of one enantiomer in excess.

Another powerful method is the asymmetric reductive amination of a suitable precursor. For instance, a 1-(3-aminophenyl)-1,2-dione could be asymmetrically aminated using a chiral amine source or a chiral reducing agent in the presence of an amine. More directly, the asymmetric reductive amination of 3'-aminoacetophenone itself, if a suitable chiral catalyst and reaction conditions can be found, could provide a direct route to the chiral amine. nih.govgoogle.com

The use of chiral auxiliaries is another well-established strategy. A chiral auxiliary can be attached to the 3'-aminoacetophenone molecule, which then directs the stereochemical outcome of the amination reaction. After the desired stereocenter is set, the auxiliary is removed.

A summary of potential enantioselective approaches is provided below.

| Approach | Description | Key Reagents/Catalysts |

| Catalytic Asymmetric Amination | The enolate of a protected 3'-aminoacetophenone is reacted with an electrophilic aminating agent in the presence of a chiral catalyst. | Chiral metal complexes (e.g., Pd, Cu, Ir) with chiral ligands. |

| Asymmetric Reductive Amination | A prochiral ketone is converted to a chiral amine using a chiral reducing agent or a chiral amine source. | Chiral boranes, chiral organocatalysts, or transition metal catalysts with chiral ligands. nih.govgoogle.com |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. | Evans auxiliaries, Oppolzer's sultam, etc. |

Diastereoselective Control in Compound Formation

When synthesizing analogues of this compound that may contain additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. For example, if a substituent were to be introduced at the methyl group of the acetone moiety, a second stereocenter would be created.

The diastereoselectivity of a reaction is influenced by the steric and electronic properties of the substrate, reagents, and catalyst. For instance, the reduction of an α-amino ketone to the corresponding β-amino alcohol can often be achieved with high diastereoselectivity by choosing the appropriate reducing agent and reaction conditions. The existing stereocenter at the α-position can direct the approach of the reducing agent to the carbonyl group, leading to the preferential formation of one diastereomer (syn or anti).

Furthermore, in the synthesis of more complex analogues, such as those derived from diketopiperazine templates, sequential alkylations can be performed with high diastereoselectivity to generate quaternary α-amino acids, which can be seen as elaborate analogues of the core structure. rsc.org The stereochemical outcome is dictated by the steric hindrance of the existing substituents on the template.

Biocatalytic Strategies for Chiral this compound Analogues

The synthesis of chiral amines is a critical endeavor in the pharmaceutical and chemical industries, as a compound's stereochemistry is pivotal to its biological activity. nih.govresearchgate.net Biocatalytic methods, employing enzymes, have emerged as powerful alternatives to traditional chemical routes, offering high efficiency, superior stereoselectivity, and operation under mild, environmentally friendly conditions. nih.govnih.govresearchgate.net For the production of chiral analogues of this compound, which are essentially chiral α-amino ketones, enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly relevant. researchgate.netresearchgate.net

Transaminases, especially ω-transaminases (ω-TAs), are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.commdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govmdpi.com The key advantages of using transaminases include excellent enantioselectivity and the ability to operate under sustainable conditions. rsc.org However, wild-type enzymes often have limitations, such as a narrow substrate scope, product inhibition, or unfavorable reaction equilibria. mdpi.commdpi.comrsc.org

To overcome these challenges, protein engineering techniques like directed evolution and rational design have been extensively applied. nih.govnih.govmdpi.com A landmark example is the synthesis of Sitagliptin, an antidiabetic drug, where a transaminase was engineered through directed evolution to efficiently convert a prositagliptin ketone into the desired chiral amine. researchgate.netnih.gov This engineered enzyme exhibited significantly enhanced activity and stability, making the biocatalytic process viable for large-scale manufacturing. nih.gov Similar strategies could be applied to develop bespoke transaminases for the synthesis of chiral this compound analogues, tailoring the enzyme's active site to accommodate the specific prochiral ketone substrate.

Amine dehydrogenases (AmDHs) offer another route, catalyzing the reductive amination of ketones using ammonia as the amino donor and NAD(P)H as a cofactor. researchgate.net Like transaminases, AmDHs have been engineered to expand their substrate scope and improve performance. researchgate.netnih.gov Multi-enzymatic cascade reactions, combining transaminases with other enzymes to remove inhibitory by-products, have also been developed to drive the reaction equilibrium towards the desired amine product, thereby increasing yields. mdpi.comacs.org

| Enzyme Class | Reaction Type | Key Features | Strategies for Improvement | Potential Application |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric Amination | Excellent enantioselectivity; uses amino donors like alanine. mdpi.comrsc.org | Directed evolution, substrate walking, rational design. mdpi.comnih.gov | Synthesis of (R)- or (S)-amines from prochiral ketones. |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Uses ammonia as an amino donor; requires NAD(P)H cofactor. researchgate.net | Enzyme engineering to broaden substrate specificity. researchgate.netnih.gov | Direct amination of ketones to chiral amines. |

| Multi-Enzyme Cascades | Coupled Reactions | Overcomes unfavorable equilibria by removing by-products. mdpi.comacs.org | Combining TAs with enzymes like pyruvate (B1213749) decarboxylase (PDC). mdpi.com | Enhanced conversion and yield in transamination reactions. |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This paradigm shift is crucial for developing sustainable synthetic methodologies for complex molecules like this compound. Key principles include the use of alternative energy sources, environmentally benign solvents, and catalytic reactions that maximize atom economy.

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net These benefits include dramatically reduced reaction times, improved product yields, and enhanced purity. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enable transformations that are sluggish under conventional conditions. mdpi.commdpi.com

For the synthesis of structures related to this compound, microwave assistance can be applied to various reaction steps. For instance, the formation of β-aminoketones via Mannich-type reactions has been shown to proceed efficiently under microwave irradiation. researchgate.net Similarly, the synthesis of heterocyclic compounds, which can be analogues or derivatives, is often expedited. nih.gov The synthesis of 3-amino-1H-pyrazoles, for example, is significantly faster and higher yielding when conducted under microwave irradiation compared to conventional refluxing. This approach minimizes energy consumption and the potential for side-product formation due to prolonged exposure to high temperatures. researchgate.net

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 16 hours | Variable (often lower) | Reflux temperature |

| Microwave Irradiation | Minutes | >95% | p-Toluenesulphonic acid catalyst |

Solvent-Free or Environmentally Benign Solvent Systems

A major contributor to the environmental impact of chemical synthesis is the use of volatile organic solvents. thieme-connect.com Consequently, developing solvent-free reaction conditions or utilizing environmentally benign solvents (such as water or ethanol) is a core tenet of green chemistry. rsc.orgresearchgate.net Solvent-free reactions, also known as solid-state or neat reactions, can lead to reduced waste, lower costs, simplified work-up procedures, and sometimes, enhanced reaction rates and selectivity. thieme-connect.comresearchgate.net

The synthesis of α-amino ketones and β-amino ketones has been successfully achieved under solvent-free conditions. thieme-connect.comrsc.org For example, an efficient method for synthesizing α-amino ketones from α-hydroxy ketones and secondary amines proceeds smoothly with a catalytic amount of p-Toluenesulfonic acid (PTSA) without any solvent. thieme-connect.com Similarly, three-component Mannich reactions to produce β-amino ketones have been effectively catalyzed by zirconium oxychloride under solvent-free conditions at room temperature, affording good yields and stereoselectivities. organic-chemistry.org These examples demonstrate the feasibility of applying such protocols to the synthesis of this compound and its analogues, thereby minimizing the process's environmental footprint.

| Product Type | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| α-Amino Ketone | α-Hydroxy Ketone, Secondary Amine | Catalytic PTSA, 50°C, N₂ atmosphere | Avoids organic solvents, moderate to good yield. | thieme-connect.com |

| β-Amino Ketone | Aldehyde, Aniline (B41778), Ketone | Zirconium oxychloride, room temperature | Good yields and stereoselectivities without solvent. | organic-chemistry.org |

| β-enamino trihalomethyl ketone | 1,1,1-trihalo-4-alkoxy-3-alken-2-one, Amine | Room temperature, 5 minutes | High yields (73-99%) and rapid reaction. | researchgate.net |

Catalytic Methods for Enhanced Atom Economy

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy are fundamental to green chemistry as they minimize the generation of waste. Catalytic reactions are often superior in this regard because they can facilitate transformations with high selectivity and avoid the use of stoichiometric reagents that end up as by-products. nih.gov

For the synthesis of amine-containing compounds, catalytic hydrogenation and borrowing hydrogen processes are examples of highly atom-economical methods. acs.org Catalytic hydrogenation of imines or enamines, for instance, adds hydrogen across a double bond, with all atoms from the substrate and hydrogen being incorporated into the final amine product, resulting in 100% theoretical atom economy. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is another elegant strategy where an alcohol is temporarily oxidized to an aldehyde or ketone by a catalyst, which then reacts with an amine to form an imine. acs.orgrsc.org The same catalyst then reduces the imine in situ to the final amine, regenerating the catalyst and producing only water as a by-product. This approach is highly efficient for forming C-N bonds and exemplifies both step and atom economy. acs.org Applying such catalytic methods to the synthesis of this compound or its precursors would represent a significant step towards a more sustainable manufacturing process.

Advanced Spectroscopic and Structural Characterization of 1 Amino 1 3 Aminophenyl Acetone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data for 1-Amino-1-(3-aminophenyl)acetone, including chemical shifts, coupling constants, and signal multiplicities for the protons in the molecule, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR spectral data, which would identify the chemical environment of each carbon atom in this compound, could not be located in public databases or scientific articles.

Two-Dimensional NMR Spectroscopy for Connectivity and Stereochemistry

Information from 2D NMR experiments (such as COSY, HSQC, HMBC), which would be essential for unambiguously assigning the proton and carbon signals and establishing the connectivity and stereochemistry of the molecule, is not publicly available.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, has not been reported in the available literature. Consequently, an analysis of its fragmentation pattern is also not possible.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like this compound. The technique provides precise mass-to-charge ratio (m/z) data, which is instrumental in confirming the molecular formula.

Research Findings: In positive ion mode, this compound (molecular formula C₉H₁₂N₂O, molecular weight 164.21 g/mol ) is expected to be readily protonated. The primary ion observed would be the [M+H]⁺ adduct. Analysis of similar aminoketones and other molecules of biological interest using ESI-MS demonstrates its effectiveness in generating a prominent molecular ion peak with minimal fragmentation, which simplifies spectral interpretation. researchgate.net The high sensitivity of ESI-MS makes it an invaluable tool for verifying the successful synthesis of the target molecule, even when present in complex mixtures or at low concentrations. researchgate.net Advanced tandem mass spectrometry (MS/MS) can be employed to induce fragmentation, providing structural insights by analyzing the resulting daughter ions. researchgate.netbiointron.com

Table 1: Predicted ESI-MS Data for this compound

| Ion Adduct | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | ~165.09 | Positive |

| [M+Na]⁺ | ~187.07 | Positive |

| [M-H]⁻ | ~163.08 | Negative |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, a unique spectral fingerprint of the compound is obtained.

The FT-IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features: two different amine groups (one primary aliphatic, one primary aromatic) and a ketone group.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (Ar-NH₂) | N-H Stretch | 3450 - 3300 |

| Amine (R-NH₂) | N-H Stretch | 3400 - 3250 |

| Amine | N-H Bend (Scissoring) | 1650 - 1580 |

| Ketone (C=O) | C=O Stretch | 1720 - 1700 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alkyl Group | C-H Stretch | 2960 - 2850 |

| C-N Bond | C-N Stretch | 1340 - 1250 |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) techniques are indispensable for the definitive structural elucidation of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with a crystalline lattice, one can determine the arrangement of atoms and molecules within the crystal.

Single-Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional structure of a molecule, including exact bond lengths, bond angles, and intermolecular interactions. This technique requires the growth of a suitable, high-quality single crystal of the compound.

Research Findings: As of the current literature survey, a solved single-crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The successful application of SC-XRD is contingent on the ability to grow diffraction-quality crystals, a process that can be challenging. researchgate.net Should a structure be determined, it would provide unambiguous confirmation of the molecular connectivity and conformation in the solid state.

Table 3: Crystallographic Data for this compound (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

| Calculated Density | Data Not Available |

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern for a specific crystalline phase, making it useful for phase identification, purity assessment, and monitoring of solid-state transformations.

Research Findings: Similar to SC-XRD, a reference PXRD pattern for this compound is not currently available in the public domain. A PXRD analysis would yield a diffractogram showing a series of peaks at specific 2θ angles, with intensities corresponding to the different lattice planes of the crystalline structure. researchgate.net This pattern is unique to the compound's specific polymorph and can be used as a reliable fingerprint for quality control in future studies. researchgate.net

Complementary Analytical Techniques

While the aforementioned techniques provide substantial structural and molecular information, a comprehensive characterization often involves additional methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the signals would provide definitive evidence for the arrangement of protons and carbon atoms, distinguishing between the aromatic and aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the presence of the aromatic ring, this compound is expected to exhibit characteristic UV absorption maxima. This technique is useful for quantitative analysis and for studying electronic transitions within the molecule.

Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound, offering an empirical formula that can be compared against the theoretical values calculated from the molecular formula to assess sample purity.

These complementary techniques, when used in concert, provide a rigorous and unambiguous characterization of the this compound compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis is crucial for confirming the presence and chemical environment of its constituent elements: carbon, nitrogen, and oxygen.

The high-resolution XPS spectrum of this compound would exhibit distinct peaks corresponding to the C 1s, N 1s, and O 1s core levels. Deconvolution of these peaks would reveal the different chemical states of each element, arising from the various functional groups within the molecule.

Expected Core Level Spectra:

C 1s Spectrum: The C 1s spectrum is anticipated to be complex, requiring deconvolution into several components. These would correspond to the carbons of the aromatic ring, the aliphatic carbon of the acetone (B3395972) moiety, the carbon double-bonded to oxygen (carbonyl group), and the carbon single-bonded to the amino groups. Aromatic carbons typically appear at lower binding energies, while carbons bonded to electronegative atoms like oxygen and nitrogen will exhibit a shift to higher binding energies.

N 1s Spectrum: The N 1s spectrum is expected to show at least two distinct peaks, corresponding to the nitrogen atom of the primary amino group attached to the chiral center and the nitrogen of the aminophenyl group. The binding energies of these nitrogen atoms will differ due to their distinct chemical environments. The presence of protonated amino groups, which can occur in the solid state, would lead to additional peaks at higher binding energies. diva-portal.orgresearchgate.net

O 1s Spectrum: The O 1s spectrum is expected to be dominated by a single peak corresponding to the carbonyl oxygen of the acetone group. The precise binding energy can provide insight into the electronic environment of the carbonyl group.

| Element | Functional Group | Expected Binding Energy (eV) |

| Carbon (C 1s) | Aromatic C-C/C-H | ~284.8 |

| Aliphatic C-C | ~285.0 | |

| C-N | ~286.0 - 286.5 | |

| C=O (Ketone) | ~287.0 - 288.0 | |

| Nitrogen (N 1s) | Aromatic C-NH2 | ~399.0 - 400.0 |

| Aliphatic C-NH2 | ~400.0 - 401.0 | |

| Protonated Amino (NH3+) | ~401.0 - 402.0 | |

| Oxygen (O 1s) | C=O (Ketone) | ~531.0 - 532.0 |

Note: The expected binding energies are approximate and can be influenced by factors such as surface charging and the specific calibration of the instrument.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the extent of conjugation and the types of chromophores present.

The key chromophores in this compound are the aminophenyl group and the carbonyl group. The interaction between these groups will influence the electronic absorption spectrum.

Expected Electronic Transitions:

π→π* Transitions: These transitions are expected to arise from the aromatic phenyl ring and the carbonyl C=O double bond. The phenyl ring will exhibit strong absorptions characteristic of benzene (B151609) derivatives. The presence of the amino substituent on the ring will cause a bathochromic (red) shift of these absorptions to longer wavelengths and an increase in their intensity.

n→π* Transitions: A weaker absorption band is anticipated at a longer wavelength, resulting from the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an antibonding π* orbital of the carbonyl group or the aromatic ring. The n→π* transition of the carbonyl group in simple ketones typically appears in the region of 270-300 nm. masterorganicchemistry.com

The UV-Visible spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would provide a fingerprint of its electronic structure.

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π→π | Phenyl Ring | ~200 - 280 |

| n→π | Carbonyl Group (C=O) | ~270 - 300 |

| π→π* | Aminophenyl Group | ~230 - 290 |

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent used and the specific electronic interactions within the molecule.

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a material.

For this compound, TGA would reveal the temperature at which the compound begins to decompose and the temperature of maximum decomposition rate. The TGA curve would show a plot of mass percentage versus temperature. The derivative of this curve (DTG) helps to identify the temperatures at which the rate of mass loss is most significant.

| Parameter | Description |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant thermal decomposition begins. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum, as indicated by the peak in the DTG curve. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis, which can indicate the formation of a stable char. |

Note: The specific temperatures and decomposition profile are dependent on experimental conditions such as the heating rate and the atmosphere (e.g., inert or oxidative).

Chemical Reactivity and Mechanistic Investigations of 1 Amino 1 3 Aminophenyl Acetone

Reactivity of the Amino Functionalities

1-Amino-1-(3-aminophenyl)acetone possesses two primary amino groups with different chemical environments: a primary aromatic amine attached to the phenyl ring and a primary aliphatic amine at the alpha-position to the ketone. This structural feature leads to differential reactivity. The aromatic amine's nucleophilicity is reduced due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring, whereas the alpha-amino group behaves more like a typical aliphatic amine, albeit influenced by the adjacent carbonyl group.

Nucleophilic Reactions and Amidation

Both amino groups can act as nucleophiles. The alpha-amino group, being more basic and nucleophilic than the aromatic one, is expected to be the primary site of attack in reactions with electrophiles.

Amidation: In the presence of acylating agents such as acid chlorides or anhydrides, this compound can undergo amidation. Selective acylation of the more reactive alpha-amino group is generally expected under controlled conditions. However, with an excess of the acylating agent or under more forcing conditions, di-acylation to form a diamide (B1670390) is also a plausible outcome. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

| Reagent | Expected Major Product | Reaction Type |

| Acetyl Chloride (1 eq.) | N-(1-(3-aminophenyl)-2-oxopropyl)acetamide | Mono-amidation |

| Acetic Anhydride (excess) | N-(1-(3-acetylaminophenyl)-2-oxopropyl)acetamide | Di-amidation |

These reactions are foundational in synthetic chemistry for the protection of amino groups or the synthesis of more complex amide derivatives. sigmaaldrich.com

Condensation Reactions, including Schiff Base Formation

The reaction of the amino groups with carbonyl compounds like aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. wikipedia.orgyoutube.com This is a reversible, acid-catalyzed reaction that involves nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, followed by dehydration. nih.govyoutube.com

Given the two primary amine groups in this compound, the formation of mono- or di-imines is possible, depending on the stoichiometry of the reacting carbonyl compound. The alpha-amino group is anticipated to react preferentially. Schiff bases are significant in coordination chemistry as ligands for metal ions and as intermediates in various organic syntheses. wikipedia.orgekb.eg

Reaction Mechanism of Schiff Base Formation:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. nih.gov

Protonation of hydroxyl: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: Water is eliminated, and a carbon-nitrogen double bond (imine) is formed. youtube.com

Diazotization and Subsequent Transformations

Diazotization, the reaction of a primary amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), converts the amino group into a diazonium salt. nih.govsemanticscholar.org The reactivity of the two amino groups in this compound towards diazotization is markedly different.

Aromatic Diazonium Salt Formation: The aromatic amino group can be selectively diazotized at low temperatures (0-5 °C) to form a relatively stable aryldiazonium salt. These salts are versatile intermediates in organic synthesis and can undergo a variety of transformations, including Sandmeyer, Schiemann, and azo coupling reactions. The selective diazotization of one amino group in a diamine, such as a phenylenediamine, is a known process. acs.org

Aliphatic Diazonium Salt Instability: The alpha-amino group, upon diazotization, would form a highly unstable aliphatic diazonium salt. This intermediate would readily decompose, losing nitrogen gas (N₂) to form a carbocation. This carbocation can then undergo various reactions, such as substitution with the solvent (e.g., hydrolysis to an alcohol) or elimination. nih.govsemanticscholar.org The reactivity of alpha-amino acids upon nitrosation follows a similar pathway. nih.gov

Table of Potential Diazotization Products:

| Amino Group Reacted | Conditions | Intermediate | Major Product(s) |

| Aromatic amine | NaNO₂, HCl (aq), 0-5°C | Aryldiazonium salt | Stable diazonium salt (for further reaction) |

| Aliphatic amine | NaNO₂, HCl (aq) | Aliphatic diazonium salt | 1-Hydroxy-1-(3-aminophenyl)acetone, other substitution/elimination products |

Reactivity of the Ketone Moiety

The ketone functional group in this compound is an electrophilic center and also possesses acidic alpha-hydrogens, leading to a distinct set of reactions. The presence of the alpha-amino group can influence the reactivity of the carbonyl group.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for ketones. youtube.com A wide range of nucleophiles can add to the carbonyl group, including organometallic reagents (e.g., Grignard reagents), hydrides, and amines. The reaction of acetone (B3395972) with reagents like hydrazine (B178648) involves nucleophilic addition followed by dehydration. youtube.com For this compound, intramolecular reactions involving the amino groups are also a possibility.

α-Amino ketones are valuable intermediates because the ketone can be transformed into other functional groups like α-amino alcohols via reduction, or new carbon-carbon bonds can be formed. nih.gov

Alpha-Carbon Reactivity and Enolization

The carbon atoms adjacent to the carbonyl group (alpha-carbons) exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl oxygen. The hydrogens attached to the alpha-carbon are acidic and can be removed by a base to form an enolate ion. The enolate is a key reactive intermediate in many reactions of ketones.

The ketone can also exist in equilibrium with its enol tautomer, particularly under acidic or basic conditions. The enol form is a nucleophile and can react with electrophiles at the alpha-carbon. While the keto form is generally more stable, the enol is a crucial intermediate in reactions like alpha-halogenation.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is dictated by the electronic effects of its substituents: two amino groups and an acetyl group. The amino groups (-NH2) are potent activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. byjus.comwikipedia.orgcognitoedu.org Conversely, the acetyl group (-COCH3) is a deactivating group and a meta-director, withdrawing electron density from the ring. wikipedia.org

In this compound, the two amino groups are located at positions 1 and 3 relative to the acetyl-substituted carbon. Their combined activating and directing influence will overwhelmingly govern the position of electrophilic attack. The strong electron-donating nature of the amino groups makes the aromatic ring highly nucleophilic and thus very susceptible to electrophilic substitution reactions. byjus.comgeeksforgeeks.org

The primary sites for electrophilic attack would be the positions ortho and para to the amino groups. Specifically, the positions ortho to one amino group and para to the other are highly activated. Due to the substitution pattern, the most likely positions for an incoming electrophile (E+) would be at carbons 2, 4, and 6. Steric hindrance may influence the relative yields of the different isomers. wikipedia.org

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. geeksforgeeks.orgunacademy.com For instance, in the presence of bromine water, anilines readily undergo bromination at the ortho and para positions, often leading to polysubstitution. byjus.com Given the high activation of the ring in this compound, similar extensive halogenation would be anticipated. Nitration, typically carried out with a mixture of nitric and sulfuric acids, would also be expected to proceed readily, with the nitro group being directed to the activated positions. geeksforgeeks.org However, in strongly acidic media, the amino groups can be protonated to form anilinium ions (-NH3+), which are deactivating and meta-directing. This can lead to a mixture of products. geeksforgeeks.org

The general mechanism for these reactions involves the initial attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgunacademy.com The stability of this intermediate is enhanced by the electron-donating amino groups, particularly when the positive charge is delocalized onto the carbons bearing these groups. wikipedia.org The final step is the loss of a proton from the site of attack to restore the aromaticity of the ring. unacademy.com

| Reaction | Typical Reagents | Predicted Major Products | Controlling Factor |

|---|---|---|---|

| Halogenation | Br2 in H2O or FeBr3 | Ortho- and para-halogenated derivatives | Strong activation by amino groups |

| Nitration | HNO3, H2SO4 | Ortho- and para-nitro derivatives | Amino group directing effect (potential for meta-product if protonated) |

| Sulfonation | Fuming H2SO4 | Ortho- and para-sulfonic acid derivatives | Reversible reaction, product distribution can be temperature-dependent |

Reduction and Oxidation Chemistry

The chemical reactivity of this compound is also characterized by its susceptibility to reduction and oxidation reactions, targeting the ketone and amino functionalities.

Reduction:

The ketone group can be reduced to a secondary alcohol, yielding 1-amino-1-(3-aminophenyl)ethan-1-ol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4) are common reagents for the reduction of ketones to alcohols. chemguide.co.ukncert.nic.in Lithium aluminium hydride is a more potent reducing agent and reacts violently with protic solvents like water and alcohols, necessitating the use of dry ethereal solvents. chemguide.co.uk Sodium borohydride is a milder and more selective reagent that can be used in protic solvents. wikipedia.org

Catalytic hydrogenation is another effective method for the reduction of aryl alkyl ketones. chemistryscore.comlibretexts.orgopenstax.org Using a metal catalyst such as palladium (Pd) or platinum (Pt) with hydrogen gas (H2), the carbonyl group can be reduced to a methylene (B1212753) group (-CH2-), resulting in the formation of 1,3-diaminopropylbenzene. chemistryscore.com This complete reduction is particularly efficient for ketones adjacent to an aromatic ring. libretexts.org

The presence of the α-amino group can influence the stereochemistry of the reduction of the ketone, potentially leading to the formation of diastereomeric amino alcohols. rsc.orgacs.orgacs.org

Oxidation:

The amino groups on the aromatic ring are susceptible to oxidation. Aromatic amines can be oxidized by various reagents, including hydroxyl radicals, to form amine radical cations. rsc.orgacs.org These radical cations can then undergo further reactions, leading to a complex mixture of products, including colored polymers. rsc.org The oxidation of anilines can be initiated by the loss of an electron from the nitrogen atom. rsc.org

The ketone functionality is generally resistant to oxidation under mild conditions, in contrast to aldehydes which are easily oxidized to carboxylic acids. ncert.nic.inyoutube.com However, the α-amino group can be susceptible to oxidation, potentially leading to the formation of an imine or cleavage of the C-C bond adjacent to the carbonyl group. The oxidation of primary amines to ketones is a known transformation, though it typically requires specific reagents. acs.org

| Reaction Type | Functional Group Targeted | Typical Reagents | Expected Product |

|---|---|---|---|

| Reduction | Ketone | NaBH4 or LiAlH4 | Secondary alcohol |

| Reduction | Ketone | H2/Pd or Pt | Alkane (Methylene group) |

| Oxidation | Aromatic Amino Groups | Strong oxidizing agents (e.g., H2O2, peroxides) | Complex mixture, potentially including radical cations and polymeric materials |

| Oxidation | Ketone | - | Generally resistant to oxidation |

Mechanistic Studies of Transformation Pathways

Elucidation of Catalytic Cycles and Intermediates

The transformation of this compound, particularly through catalytic reduction, involves well-studied mechanistic pathways. For the catalytic hydrogenation of the ketone to an alcohol or alkane, a catalytic cycle involving a metal catalyst is central.

In the catalytic reduction of aromatic ketones, bifunctional catalysts, such as those pioneered by Noyori, are highly effective. rsc.org These catalysts often feature a metal center (e.g., ruthenium) and a ligand with an N-H functionality. The mechanism is believed to involve a "metal-ligand cooperation" where the ketone coordinates to the metal center, and a hydride is transferred to the carbonyl carbon. rsc.org In transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used, and the catalyst facilitates the transfer of hydrogen to the ketone. The cycle is regenerated by reaction with the hydrogen donor.

For reductions using metal hydrides like NaBH4, the mechanism involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon. This forms a tetracoordinate alkoxide intermediate, which is then protonated by the solvent or during workup to yield the final alcohol product. wikipedia.org

In electrophilic aromatic substitution, the key intermediate is the arenium ion (sigma complex), as previously mentioned. wikipedia.orgunacademy.com The role of a catalyst, such as a Lewis acid in Friedel-Crafts reactions, is to generate a more potent electrophile that can be attacked by the aromatic ring. libretexts.org

Investigation of Radical Pathways and Reaction Kinetics

Radical pathways are particularly relevant in the oxidation reactions of this compound. The oxidation of aromatic amines often proceeds through the formation of an amine radical cation via single electron transfer. rsc.orgacs.orgbeilstein-journals.org For example, the reaction with hydroxyl radicals can lead to the formation of these radical cations. acs.org These highly reactive species can then dimerize, react with other molecules, or undergo further oxidation, leading to complex product mixtures. The kinetics of these reactions are often fast and can be studied using techniques like pulse radiolysis.

The kinetics of electrophilic aromatic substitution reactions are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the electrophile. dalalinstitute.com The rate-determining step is usually the formation of the arenium ion intermediate. acs.org The presence of activating groups like the amino substituents on this compound would significantly increase the reaction rate compared to unsubstituted benzene.

The reduction of aryl diazonium salts, which could be formed from the amino groups of the title compound, can also proceed through a radical mechanism, especially when using reagents like hypophosphorus acid (H3PO2). libretexts.org

Role of Solvent and Temperature on Reaction Mechanisms

Solvent and temperature play crucial roles in directing the outcome and understanding the mechanism of reactions involving this compound.

Role of Solvent:

The choice of solvent can significantly influence reaction pathways. In catalytic reductions, the solvent can be directly involved in the mechanism. For instance, in some manganese-catalyzed ketone reductions, the solvent can act as the hydrogen donor in a Meerwein-Ponndorf-Verley (MPV) type mechanism. acs.org The polarity of the solvent can also affect the rates of reactions involving charged intermediates. Polar solvents can stabilize charged species like the arenium ion in electrophilic aromatic substitution, potentially accelerating the reaction. In reactions involving amine radical cations, a polar solvent is generally favored. beilstein-journals.org

Role of Temperature:

Temperature can affect both the rate and the selectivity of a reaction. According to the Arrhenius equation, reaction rates generally increase with temperature. researchgate.net However, in reactions with competing pathways, temperature can influence the product distribution. For example, in the sulfonation of naphthalene, the kinetically controlled product is formed at a lower temperature, while the thermodynamically more stable product is favored at a higher temperature. dalalinstitute.com

Exploration of Derivatives and Heterocyclic Annulation from 1 Amino 1 3 Aminophenyl Acetone Precursors

Synthesis of Substituted Analogues of 1-Amino-1-(3-aminophenyl)acetone

The presence of three distinct functional groups allows for selective chemical modifications, leading to a diverse library of derivatives. These substitutions can be directed at the acetone (B3395972) side chain or the aminophenyl moiety, enabling fine-tuning of the molecule's properties for various applications.

The acetone side chain features two reactive centers: the primary α-amino group and the ketone carbonyl. These sites can be independently or sequentially modified.

The primary α-amino group is nucleophilic and can readily undergo reactions such as acylation and alkylation. Acylation with acyl chlorides or anhydrides under basic conditions yields N-acyl-α-amino ketones. nih.gov These derivatives are particularly important as they are direct precursors for the synthesis of oxazoles via the Robinson-Gabriel synthesis. wikipedia.org Furthermore, the amino group can be protected using standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reactions at other parts of the molecule.

The ketone carbonyl group is susceptible to nucleophilic attack and condensation reactions. For instance, it can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Reductive amination can be employed to convert the ketone into a secondary amine. Condensation reactions with active methylene (B1212753) compounds, such as those in the Knoevenagel condensation, can extend the carbon chain. Additionally, α-amination or α-alkylation of the ketone is possible after suitable activation, often involving the formation of an enolate or enamine intermediate. colab.wsorganic-chemistry.org

Table 1: Potential Reactions at the Acetone Side Chain of this compound

| Reaction Type | Reagent/Catalyst | Product Class |

|---|---|---|

| N-Acylation | Acyl Chloride, Base | N-Acyl-α-amino ketone |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Diamine |

| Grignard Reaction | RMgX | Tertiary Alcohol |

| Knoevenagel Condensation | Malononitrile, Base | α,β-Unsaturated Ketone |

The aromatic amino group on the phenyl ring offers another site for extensive derivatization, similar to other anilines. Standard aniline (B41778) chemistry can be applied to introduce a wide range of substituents. nih.gov

Acylation of the aminophenyl group with various acylating agents can produce amide derivatives. researchgate.net Alkylation can be achieved using alkyl halides, though over-alkylation can be a competing reaction. The aromatic amine can also undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions. This allows for the introduction of substituents that are not accessible through direct electrophilic substitution.

Furthermore, the aminophenyl group can serve as a nucleophile in condensation reactions with carbonyl compounds to form Schiff bases (imines) or participate in the construction of larger heterocyclic frameworks. rowan.edu

Table 2: Potential Reactions at the Aminophenyl Moiety of this compound

| Reaction Type | Reagent/Catalyst | Product Class |

|---|---|---|

| N-Acylation | Acetic Anhydride | N-Aryl Acetamide Derivative |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl Aniline Derivative |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt Intermediate |

| Sandmeyer Reaction | CuCN (from Diazonium Salt) | Cyanophenyl Derivative |

Construction of Fused and Bridged Heterocyclic Systems

The multifunctional nature of this compound makes it an ideal candidate for constructing various heterocyclic rings through intramolecular or intermolecular condensation and cyclization reactions.

Quinolines: The quinoline (B57606) scaffold can be synthesized using classic methods such as the Friedländer or Combes syntheses. In a potential Friedländer synthesis, the ketone moiety of this compound could react with an ortho-aminoaryl aldehyde or ketone, where it provides the necessary α-methylene group for cyclization. organic-chemistry.orgyoutube.comwikipedia.org Conversely, in a Combes-type reaction, the aminophenyl portion of the molecule can react with a β-diketone under acidic conditions. wikipedia.orgyoutube.com The initial condensation forms a Schiff base or enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield a substituted quinoline. youtube.com

Pyrimidines: Pyrimidine (B1678525) rings are often formed by the condensation of a three-carbon component with an amidine derivative. organic-chemistry.org this compound can potentially act as the three-carbon synthon. For instance, an in situ-formed α,β-unsaturated ketone derived from the starting material could undergo a [3+3] annulation with an amidine to form the pyrimidine ring. rsc.orgnih.gov Alternatively, the molecule could participate in a three-component reaction with an aldehyde and a urea/thiourea derivative, although the reactivity of the multiple amine functionalities would need to be controlled.

Triazines: The synthesis of 1,3,5-triazines from this compound is less direct. A plausible route would involve the chemical modification of the starting material to generate a precursor suitable for triazine formation. For example, the ketone could be converted to a nitrile, which could then undergo cyclotrimerization. Alternatively, the primary α-amino group could be reacted to form an amidine, which could then be used in a three-component reaction to construct the triazine ring.

Thiadiazoles: 1,3,4-Thiadiazoles are commonly synthesized from the cyclization of thiosemicarbazide (B42300) derivatives. A feasible pathway would involve the reaction of the ketone group in this compound with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization, often mediated by reagents like ferric chloride or iodine, to furnish the 2-amino-1,3,4-thiadiazole (B1665364) ring system.

The synthesis of oxazoles from this compound is particularly straightforward via the Robinson-Gabriel synthesis. wikipedia.org This reaction pathway involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. The first step would be the selective acylation of the primary α-amino group of the starting material, as described in section 5.1.1. The resulting N-acyl-α-amino ketone can then be treated with a dehydrating agent, such as sulfuric acid or phosphorus oxychloride, to yield a highly substituted oxazole (B20620). nih.gov This method is robust and allows for the introduction of various substituents onto the oxazole ring depending on the acylating agent used. More recent methods also describe the synthesis of 2-amino substituted oxazoles directly from α-amino ketones and isothiocyanates via an iodine-mediated desulfurative cyclization, which represents another viable route. rawdatalibrary.netresearchgate.net

Table 3: Proposed Heterocyclic Annulation Reactions

| Target Heterocycle | Proposed Synthetic Route | Key Intermediate |

|---|---|---|

| Quinoline | Combes Synthesis | Schiff Base / Enamine |

| Quinoline | Friedländer Synthesis | Aldol Adduct |

| Pyrimidine | [3+3] Annulation | α,β-Unsaturated Ketone |

| Oxazole | Robinson-Gabriel Synthesis | N-Acyl-α-amino ketone |

| Thiadiazole | Hantzsch-type Synthesis | Thiosemicarbazone |

The presence of two amino groups at different positions in the molecule opens up possibilities for the synthesis of multi-ring, fused, or bridged heterocyclic systems through intramolecular cyclization reactions. By choosing appropriate derivatizing agents that can react with both the α-amino and the aromatic amino groups, a linker can be introduced that facilitates a subsequent ring-closing reaction.

For example, reaction with a dicarbonyl compound or its equivalent (e.g., a β-ketoester) could lead to the formation of two heterocyclic rings in a sequential manner. If the aminophenyl group first participates in a Combes-type reaction to form a quinoline, the remaining α-amino ketone side chain could be further elaborated and cyclized to form a new ring fused to the quinoline system. Similarly, if both amino groups are acylated with a single reagent containing two electrophilic sites, a bridged macrocyclic system could be envisioned. The specific outcome would be highly dependent on the reagent, reaction conditions, and the inherent reactivity of the intermediate species.

Computational Chemistry and Theoretical Investigations of 1 Amino 1 3 Aminophenyl Acetone

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 1-Amino-1-(3-aminophenyl)acetone, DFT calculations could provide profound insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary to identify the various low-energy conformers and the global minimum energy structure. This would involve systematically rotating the bonds connecting the aminophenyl group, the amino group, and the acetone (B3395972) moiety to map out the potential energy surface.

Hypothetical Optimized Geometry Data

Without experimental or calculated data, one can only speculate on the structural parameters. A hypothetical data table of optimized geometrical parameters for a plausible low-energy conformer is presented below for illustrative purposes.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=O | 1.22 Å |

| C-C (keto) | 1.51 Å | |

| C-N (amino) | 1.46 Å | |

| C-C (phenyl) | 1.40 Å | |

| C-N (phenyl) | 1.41 Å | |

| Bond Angle | O=C-C | 121° |

| C-C-N (amino) | 110° | |

| Dihedral Angle | C-C-C-N | Variable (Conformer dependent) |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energies of these orbitals and their distribution across the molecule are critical for understanding its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated.

Hypothetical FMO Data

A hypothetical table of FMO energies and related reactivity descriptors is provided below.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can be a powerful tool for predicting spectroscopic data. By calculating the magnetic shielding tensors, one can predict the 1H and 13C NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies (IR and Raman spectra) can be predicted. These predicted spectra can be invaluable in interpreting experimental data and confirming the structure of the compound.

Hypothetical Predicted 13C NMR Chemical Shifts

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

| Carbonyl (C=O) | 205 |

| Phenyl C-NH2 | 148 |

| Phenyl C-C(O) | 139 |

| Methine C-NH2 | 65 |

| Methyl (CH3) | 28 |

Reaction Mechanism Studies and Energy Landscapes

Theoretical chemistry can be used to explore the potential chemical reactions of this compound. This involves mapping out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and the transition states that connect them.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

For a proposed reaction, locating the transition state structure is key to understanding the reaction's feasibility and kinetics. A transition state is a first-order saddle point on the potential energy surface. Once located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the desired reactants and products. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction.

Assessment of Solvent Effects and Catalytic Pathways

Most chemical reactions occur in a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to assess the influence of the solvent on the reaction's energy landscape. Furthermore, the effect of catalysts on the reaction mechanism can be investigated by including the catalyst in the computational model and determining how it lowers the activation energy of the reaction.

Advanced Applications and Functional Materials Design Based on 1 Amino 1 3 Aminophenyl Acetone

Catalytic Applications and Ligand Development

Applications in Metal-Complex Catalysis and Organocatalysis

Consistent with the lack of information on ligand design, there are no documented applications of 1-Amino-1-(3-aminophenyl)acetone or its derivatives in either metal-complex catalysis or organocatalysis. Research detailing its efficacy as a catalyst or ligand in chemical transformations, including data on reaction yields, enantioselectivities, or substrate scope, is not present in the available literature.

Future Research Directions and Unexplored Avenues for 1 Amino 1 3 Aminophenyl Acetone Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of α-amino ketones can be challenging due to potential side reactions and the instability of intermediates. Flow chemistry, which involves the continuous pumping of reagents through reactors, offers significant advantages over traditional batch synthesis by providing precise control over reaction parameters such as temperature, pressure, and residence time. This control can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions or when handling unstable compounds.

Future research should focus on developing a continuous-flow process for the synthesis of 1-Amino-1-(3-aminophenyl)acetone. An automated synthesis platform could be designed to sequentially perform the key transformations, such as the amination of a suitable precursor, with inline purification steps to isolate the target molecule. This approach would not only enable the efficient and scalable production of this compound but also facilitate the rapid generation of a library of analogues for structure-activity relationship studies.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Generic α-Amino Ketone

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable, often moderate | Potentially higher and more consistent |

| Purity | Requires extensive purification | Higher purity, potential for inline purification |

| Safety | Risk of thermal runaway | Enhanced heat transfer, smaller reagent volumes |

| Scalability | Difficult to scale up | Readily scalable by extending run time |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of functional groups in this compound opens the door to exploring novel chemical transformations. The primary amine on the phenyl ring and the α-amino group possess different nucleophilic characteristics, allowing for selective reactions under carefully controlled conditions.

One unexplored avenue is the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The dual amine functionalities could participate in cascade reactions to construct novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. Furthermore, the ketone moiety can be a handle for various transformations, including asymmetric reductions to access chiral amino alcohols or participation in condensation reactions. Research into unconventional activation methods, such as photoredox catalysis or electrosynthesis, could also unveil new reactivity patterns. For instance, ultrasound-assisted synthesis has been shown to be an efficient method for preparing related enaminone structures, suggesting its potential applicability here. researchgate.net

Development of Advanced Functional Materials with Tailored Properties

The aromatic and amine functionalities of this compound make it an attractive building block for advanced functional materials. The primary aromatic amine can be readily diazotized and used in azo coupling reactions to create a wide range of dyes and pigments with potential applications in sensing and optical data storage.

Moreover, this compound could serve as a monomer for the synthesis of novel polymers. Polyamides or polyimides derived from this compound could exhibit unique thermal and mechanical properties due to the presence of the ketone and additional amino group, which can be used for cross-linking or post-polymerization modification. The potential for this molecule to act as a ligand for metal complexes could also be investigated for the development of new catalysts or materials with interesting magnetic or electronic properties. The synthesis of related poly(1-phenyl-1,3-butadiene) has shown that cyclization can lead to materials with high glass transition temperatures, a strategy that could be adapted for polymers derived from this compound. researchgate.net

Sustainable Synthesis and Circular Economy Considerations

Future research must prioritize the development of sustainable synthetic routes to this compound. This includes the use of greener solvents, catalysts, and reagents, as well as minimizing waste generation. Biocatalysis, for example, presents a promising approach. The use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is a well-established green strategy. mdpi.com A multi-enzymatic cascade system could potentially be developed for the synthesis of chiral versions of this compound, operating in aqueous media under mild conditions. mdpi.com

From a circular economy perspective, investigations into the potential for this compound to be derived from renewable feedstocks or waste streams would be highly valuable. For instance, research has demonstrated the bioconversion of waste poly(hydroxybutyrate) into acetone (B3395972), showcasing a pathway for producing chemical building blocks from bioplastics. acs.org Exploring similar biological funnels to produce precursors for this compound could contribute to a more circular chemical industry. The principles of a plant-based circular economy, as demonstrated in the amino acid industry, could serve as a model for the efficient recycling and reuse of reagents and byproducts in its synthesis. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.